4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine is a chemical compound that features a piperidine ring substituted with a butylsulfonyl group and an oxy-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine typically involves the reaction of a piperidine derivative with a butylsulfonyl chloride in the presence of a base, followed by the introduction of the pyridine moiety through an etherification reaction. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters can lead to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can enhance the compound’s binding affinity, while the piperidine and pyridine moieties can interact with active sites or binding pockets, modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine
- 4-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyridine
- 4-((1-(Propylsulfonyl)piperidin-3-yl)oxy)pyridine
Uniqueness
4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine is unique due to the presence of the butylsulfonyl group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern can lead to distinct properties compared to its methyl, ethyl, and propyl analogs.
Properties
IUPAC Name |
4-(1-butylsulfonylpiperidin-3-yl)oxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-2-3-11-20(17,18)16-10-4-5-14(12-16)19-13-6-8-15-9-7-13/h6-9,14H,2-5,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONAACAAXRXPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)OC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.